3-(Pentan-2-yl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Pentan-2-yl)azetidine, can be achieved through several methods. . This method is efficient for producing functionalized azetidines but has inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and efficient, often conducted under microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods: Industrial production of azetidines typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and electrocatalytic methods are gaining traction due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines or other reduced forms.
Substitution: Azetidines can undergo substitution reactions, particularly at the nitrogen atom, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .
Scientific Research Applications
3-(Pentan-2-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentan-2-yl)azetidine involves its interaction with molecular targets and pathways. For instance, azetidine derivatives have been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These effects are mediated through pathways involving proteins such as inducible nitric oxide synthase (iNOS) and hypoxia-upregulated protein 1 (HYOUP1) .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(Pentan-2-yl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile scaffold for various chemical transformations and applications .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-pentan-2-ylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-4-7(2)8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
WCHXEUDENJPYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CNC1 |
Origin of Product |
United States |
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